2-chloro-N-(cyclohexylmethyl)benzamide
Description
2-Chloro-N-(cyclohexylmethyl)benzamide is a synthetic organic compound characterized by a benzamide backbone with a chlorine atom at the ortho position of the benzene ring and a cyclohexylmethyl group attached to the amide nitrogen.
The compound’s applications are inferred from structurally related benzamides, which span pharmaceuticals (e.g., opioid analogs) and agrochemicals (e.g., insecticides and fungicides) . Its versatility highlights the importance of structural modifications in tuning activity for specific uses.
Properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNLUCXLDVHIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclohexylmethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclohexylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chlorobenzoyl chloride+cyclohexylmethylamine→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclohexylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzene ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of N-(cyclohexylmethyl)benzylamine.
Oxidation: Formation of benzoquinone derivatives.
Scientific Research Applications
2-chloro-N-(cyclohexylmethyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclohexylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the cyclohexylmethyl moiety can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ortho-Chloro Substituted Benzamides
- AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide): Structural Differences: Additional chlorine at the para position and a dimethylamino group on the cyclohexane ring. Impact: The dimethylamino group enhances solubility but introduces metabolic susceptibility, as shown in human liver microsome studies . The dual chlorine substitution increases receptor binding affinity, making it a potent synthetic opioid.
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide (Compound 15) :
- Structural Differences : Pyrimidinyl carbamoyl group instead of cyclohexylmethyl.
- Impact : This agrochemical derivative exhibits insecticidal activity, with a high yield (93%) and melting point (126–128°C), indicating stability under field conditions.
Variations in Amide Substituents
3-Chloro-N-cyclohexylbenzamide :
- Structural Differences : Chlorine at the meta position and a cyclohexyl (vs. cyclohexylmethyl) group.
- Impact : The absence of a methylene spacer reduces steric hindrance, leading to distinct crystal packing via N–H⋯O hydrogen bonds.
- 2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: Structural Differences: Dimethylamino substituent on the cyclohexane ring.
Heterocyclic Derivatives
- 2-Chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide: Structural Differences: Incorporation of an oxadiazole ring.
Physical and Chemical Properties
Metabolic and Stability Profiles
- Cyclohexylmethyl Derivatives : The bulky substituent may slow oxidative metabolism, extending half-life compared to smaller alkyl groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
